3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
This compound is a derivative of bicyclo[1.1.1]pentane-1-carboxylic acid . It has a fluoren-9-ylmethoxy carbonyl group attached to the amino group, which is connected to the 3rd carbon of the bicyclo[1.1.1]pentane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[1.1.1]pentane-1-carboxylic acid core, with a fluoren-9-ylmethoxy carbonyl group attached to an amino group on the 3rd carbon . The InChI code for this compound is 1S/C21H19NO4/c23-18(24)20-10-21(11-20,12-20)22-19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,25)(H,23,24) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.39 . It’s a solid at room temperature, and its melting point is between 233 and 235 degrees Celsius .Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids , akin to the chemical structure of interest, have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants allow for the creation of homogeneous aqueous nanotube dispersions under both constant and physiological conditions, thanks to their conversion into enzymatically activated CNT surfactants. This application is pivotal in materials science for enhancing the compatibility of CNTs with various biological and aqueous environments, facilitating their use in a wide range of technological and biomedical applications (Cousins et al., 2009).
Linkers for Solid Phase Synthesis
9-(4-Hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid , which share a structural motif with the compound , have been reported as new linkers for solid phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins, facilitating the immobilization and subsequent cleavage of carboxylic acids and amines after modifications. The treatment with TFA releases the products in high yield and excellent purity, marking a significant advancement in the synthesis of complex organic molecules (Bleicher et al., 2000).
Synthesis of Oligomers from Neuraminic Acid Analogues
The compound has also found use in the synthesis of oligomers derived from N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids , derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. These monomer units have been efficiently incorporated into solid-phase synthesis, leading to the creation of oligomers ranging from one to eight units in length. This application demonstrates the versatility of the compound in facilitating the synthesis of complex biomolecules, which could have implications for the development of novel therapeutics and biomaterials (Gregar & Gervay-Hague, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-18(24)20-10-21(11-20,12-20)22-19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSSOBUBCTQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid |
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